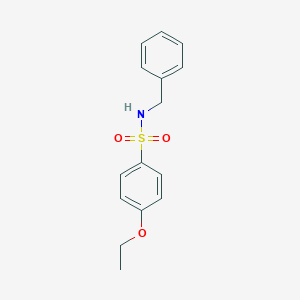
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole exerts its effects through a variety of mechanisms, including inhibition of COX-2, activation of caspases (enzymes involved in apoptosis), and modulation of intracellular signaling pathways. This compound has also been shown to interact with various proteins, including heat shock proteins and protein kinases, which play important roles in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to modulate the activity of various enzymes and proteins, including COX-2, caspases, heat shock proteins, and protein kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole in lab experiments is its versatility, as it has been shown to have a variety of effects on different biological processes. Additionally, this compound is relatively easy to synthesize and has good stability in solution. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole, including further studies of its anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, this compound could be studied in the context of other diseases and conditions, such as cardiovascular disease and metabolic disorders. Further research could also focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with hydrazine hydrate, followed by cyclization with acetic anhydride. Other methods include the reaction of 4-bromo-3-propoxybenzenesulfonyl hydrazide with 1,3-diketones or the reaction of 4-bromo-3-propoxybenzenesulfonyl hydrazide with α,β-unsaturated ketones.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has been used in a variety of scientific research applications, including studies of inflammation, cancer, and neurological disorders. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to have anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential neuroprotective effects in diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-2-8-18-12-9-10(4-5-11(12)13)19(16,17)15-7-3-6-14-15/h3-7,9H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAQELJIWLCQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

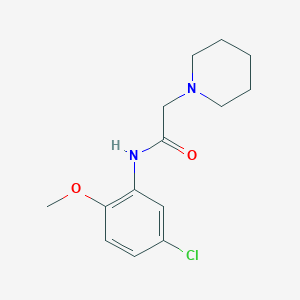

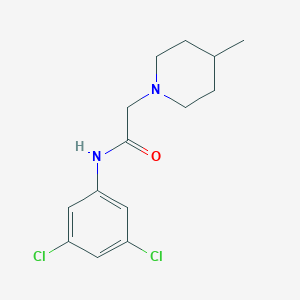

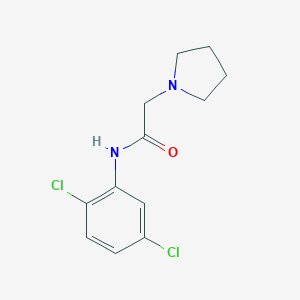
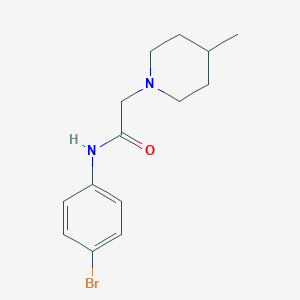
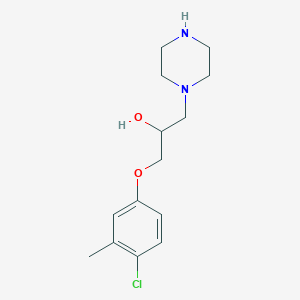
![1-[(2-Furylmethyl)amino]-3-(4-methylphenoxy)-2-propanol](/img/structure/B500399.png)
![1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B500400.png)
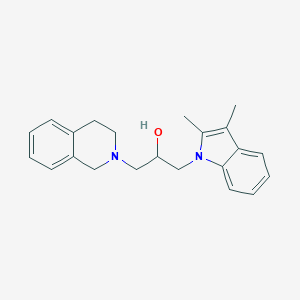
![1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B500403.png)
![4-{[4-(Acetylamino)anilino]carbonyl}isophthalic acid](/img/structure/B500404.png)
